Cas no 938144-63-9 (3-bromo-4-methoxybenzene-1-carbothioamide)

3-Bromo-4-methoxybenzene-1-carbothioamide is a substituted benzene derivative featuring both bromo and methoxy functional groups, along with a carbothioamide moiety. This compound is of interest in synthetic organic chemistry due to its versatility as a building block for pharmaceuticals, agrochemicals, and materials science applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the methoxy group enhances electron density, influencing reactivity patterns. The carbothioamide group offers potential for heterocycle formation or metal coordination. Its well-defined structure and stability make it suitable for method development and mechanistic studies. The compound is typically handled under standard laboratory conditions, with appropriate precautions for thiocarbonyl-containing species.
3-bromo-4-methoxybenzene-1-carbothioamide structure
938144-63-9 structure
Product Name:3-bromo-4-methoxybenzene-1-carbothioamide
CAS No:938144-63-9
MF:
MW:
CID:4720711
PubChem ID:20986168
Update Time:2025-06-13

3-bromo-4-methoxybenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-4-methoxybenzene-1-carbothioamide

3-bromo-4-methoxybenzene-1-carbothioamide Pricemore >>

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Additional information on 3-bromo-4-methoxybenzene-1-carbothioamide

Comprehensive Analysis of 3-Bromo-4-Methoxybenzene-1-Carbothioamide (CAS 938144-63-9): Properties, Applications, and Industry Trends

3-Bromo-4-methoxybenzene-1-carbothioamide (CAS 938144-63-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated aromatic derivative combines a methoxy group with a carbothioamide functional group, creating a versatile scaffold for molecular modifications. Recent studies highlight its potential as a key intermediate in developing kinase inhibitors and antimicrobial agents, aligning with current industry demands for novel bioactive compounds.

The compound's electron-rich aromatic system and thioamide moiety enable diverse chemical transformations, making it valuable for structure-activity relationship (SAR) studies. Researchers are particularly interested in its hydrogen bonding capacity and metal coordination properties, which are crucial for designing enzyme-targeting drugs. With the growing pharmaceutical focus on personalized medicine and targeted therapies, 938144-63-9 has emerged as a promising building block in medicinal chemistry pipelines.

From a synthetic chemistry perspective, 3-bromo-4-methoxybenzene-1-carbothioamide offers excellent regioselectivity in cross-coupling reactions, addressing the industry's need for efficient C-C bond formation strategies. Its bromo substituent participates readily in Buchwald-Hartwig amination and Suzuki-Miyaura coupling, while the methoxy group provides electronic modulation of the aromatic ring. These characteristics make it particularly valuable for constructing heterocyclic compounds, a hot topic in current drug discovery programs.

Analytical characterization of CAS 938144-63-9 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular attention to the thioamide proton resonance between δ 9-11 ppm. The compound's thermal stability (decomposition point >200°C) and moderate solubility in polar aprotic solvents make it suitable for various reaction conditions. These physicochemical properties are frequently discussed in process chemistry forums, especially regarding scale-up challenges in API manufacturing.

Environmental and green chemistry considerations have prompted investigations into sustainable synthesis routes for 3-bromo-4-methoxybenzene-1-carbothioamide. Recent publications explore catalytic bromination methods and atom-economical approaches to install the carbothioamide group, responding to the pharmaceutical industry's push toward greener synthetic protocols. These developments align with increasing searches for "eco-friendly heterocycle synthesis" and "sustainable medicinal chemistry" in scientific databases.

The commercial availability of 938144-63-9 through specialty chemical suppliers has expanded its applications in high-throughput screening libraries. Its structural features frequently appear in patents covering tyrosine kinase inhibitors and antibacterial agents, particularly against resistant strains. This connects to trending searches about "antibiotic alternatives" and "new mechanisms for bacterial inhibition," reflecting global health concerns.

Quality control standards for 3-bromo-4-methoxybenzene-1-carbothioamide typically specify ≥98% purity by HPLC analysis, with strict limits on heavy metal contaminants and residual solvents. The compound's stability under various storage conditions (recommended 2-8°C under inert atmosphere) makes it suitable for international distribution, addressing common logistical questions in chemical procurement discussions.

Emerging research explores the compound's potential in material science applications, particularly as a precursor for organic semiconductors and coordination polymers. The electron-donating methoxy group and electron-withdrawing thioamide create interesting push-pull electronic effects that could benefit optoelectronic devices. This multidisciplinary relevance increases its visibility across chemistry subfields.

Safety assessments indicate that 3-bromo-4-methoxybenzene-1-carbothioamide requires standard laboratory precautions, with particular attention to its thioamide decomposition products. Proper handling procedures align with general chemical hygiene plans, a topic receiving increased attention in laboratory safety training programs worldwide. These considerations are especially pertinent given recent industry emphasis on occupational health in chemical research facilities.

Future directions for CAS 938144-63-9 include exploration in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs), two rapidly growing areas in drug development. Its balanced lipophilicity (predicted LogP ~2.1) and molecular weight (246.12 g/mol) position it well for these applications, answering frequent queries about "small molecule drug design principles" in pharmaceutical forums.

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